3-O-Methylfluorescein

CYP inhibition screening drug-drug interaction fluorometric high-throughput assay

3-O-Methylfluorescein (OMF, CAS 65144-30-1) is a synthetic xanthene fluorophore belonging to the fluorescein family, produced by O-methylation at the 3′-position of the fluorescein scaffold (C21H14O5, MW 346.33 g·mol⁻¹). Unlike unsubstituted fluorescein, this single methoxy modification retains bright green fluorescence (Ex/Em ~485/525 nm) while enabling two distinct analytical utilities: (i) the methyl ether serves as a recognition element for cytochrome P450 enzyme-substrate discrimination, and (ii) phosphorylation at the free 3′-OH generates 3-O-methylfluorescein phosphate (OMFP), a fluorogenic substrate for phosphatases and ATPases.

Molecular Formula C21H14O5
Molecular Weight 346.3 g/mol
CAS No. 65144-30-1
Cat. No. B1591891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methylfluorescein
CAS65144-30-1
Molecular FormulaC21H14O5
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3
InChIInChI=1S/C21H14O5/c1-24-13-7-9-17-19(11-13)25-18-10-12(22)6-8-16(18)21(17)15-5-3-2-4-14(15)20(23)26-21/h2-11,22H,1H3
InChIKeyKDXNYSZNOWTPLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Methylfluorescein (CAS 65144-30-1) for CYP Inhibition Screening & Fluorometric Assays: Procurement-Grade Differentiation from Generic Fluorescein


3-O-Methylfluorescein (OMF, CAS 65144-30-1) is a synthetic xanthene fluorophore belonging to the fluorescein family, produced by O-methylation at the 3′-position of the fluorescein scaffold (C21H14O5, MW 346.33 g·mol⁻¹) [1]. Unlike unsubstituted fluorescein, this single methoxy modification retains bright green fluorescence (Ex/Em ~485/525 nm) while enabling two distinct analytical utilities: (i) the methyl ether serves as a recognition element for cytochrome P450 enzyme-substrate discrimination, and (ii) phosphorylation at the free 3′-OH generates 3-O-methylfluorescein phosphate (OMFP), a fluorogenic substrate for phosphatases and ATPases [2]. OMF is supplied as a crystalline solid (mp 173–174 °C) soluble in DMSO, methanol, chloroform and dichloromethane, with a predicted phenolic pKa of approximately 3.87 .

Why Generic Fluorescein Cannot Replace 3-O-Methylfluorescein in Targeted Enzymatic Assays and pH-Stable Detection


Generic fluorescein and its common halogenated analogs (e.g., 2′,7′-dichlorofluorescein, Oregon Green 488) are broad-spectrum fluorescent tracers with a phenolic pKa near 6.4, rendering their fluorescence highly pH-dependent in physiological buffers [1]. When used as enzyme substrates, unmodified fluorescein lacks the 3′-O-methyl cap required for CYP450 O-demethylation-based selectivity; its O-demethylation is catalyzed non-specifically by multiple CYP isoforms, generating high background and false positives in drug-drug interaction screening [2]. Furthermore, fluorescein diacetate (FDA) and fluorescein diphosphate (FDP) are hydrolyzed by ubiquitous esterases and phosphatases, precluding target-specific detection of individual isoforms such as CYP2C19, CYP1A1, or plasma membrane Ca²⁺-ATPase. Substituting 3-O-methylfluorescein with generic fluorescein therefore sacrifices the concentration-dependent isoform selectivity, the altered pKa-driven pH response, and the orthogonal enzyme-substrate pairing that collectively define OMF's value proposition.

Quantitative Evidence That Distinguishes 3-O-Methylfluorescein from Closest Analogs for Informed Procurement


CYP2C19 Substrate Selectivity: OMF O-Demethylation Is Driven by CYP2C19 at Sub-1-μM Concentrations, While Fluorescein Derivatives Show Multi-Isoform Metabolism

In a study directly comparing OMF O-demethylation across cDNA-expressed human P450 isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4), OMF exhibited sharp CYP2C19 selectivity at substrate concentrations ≤1 μM. At ≥10 μM, CYP2C9 and CYP1A2 also contributed, mirroring the multi-isoform metabolism observed with generic fluorescein probes [1]. This concentration-gated selectivity is absent in non-methylated fluorescein derivatives (e.g., fluorescein, 2′,7′-dichlorofluorescein), which are metabolized by multiple CYP isoforms across all tested concentrations, generating non-specific fluorescent signals [1].

CYP inhibition screening drug-drug interaction fluorometric high-throughput assay reaction phenotyping

Phenolic pKa Shift: 3-O-Methylfluorescein Exhibits a ~2.5-Unit Lower pKa Than Fluorescein, Reducing pH-Dependent Fluorescence Variability Near Physiological pH

Methylation of the 3′-OH eliminates the high-pKa phenol (pKa ~6.4 in fluorescein), shifting the remaining ionizable phenolic pKa to a predicted value of 3.87 . Consequently, OMF exists predominantly in the highly fluorescent dianionic form across pH 5–9, whereas fluorescein fluoresces maximally only above pH 7.5 and is >50% quenched at pH 6.5 [1]. This pKa shift provides OMF with a substantially broader pH-independent fluorescence window, comparable to that achieved by halogenation in Oregon Green (pKa ~4.6) but without the synthetic complexity of polyfluorination [2].

pH-insensitive fluorophore fluorescence quantification intracellular imaging enzymatic assay buffer optimization

Enzymatic Orthogonality: OMF and OMFP Provide a Coupled Fluorogenic Substrate System for Phosphatase/ATPase Activity Not Accessible with Fluorescein or Its Acetate Ester

3-O-Methylfluorescein phosphate (OMFP) functions as a turn-on fluorogenic substrate for plasma membrane Ca²⁺-ATPase, protein phosphatase-5 (PP5c), and alkaline phosphatase, releasing OMF as the fluorescent product (Ex 485 nm / Em 525 nm) [1]. Crucially, OMFP hydrolysis supports Ca²⁺ transport, a functional property not shared by other pseudosubstrates such as p-nitrophenyl phosphate (pNPP) [1]. When compared directly, OMFP exhibits a Km of 50 μM for (Na⁺ + K⁺)-ATPase, nearly two orders of magnitude lower than the Km of 3 mM for pNPP, indicating substantially higher affinity [2]. Fluorescein diphosphate (FDP) is hydrolyzed by ubiquitous phosphatases without isoform discrimination and cannot report on ATPase coupling, whereas the OMF/OMFP pair enables real-time continuous fluorescence monitoring of Ca²⁺-ATPase catalytic intermediates [1].

phosphatase assay ATPase activity fluorogenic substrate high-throughput screening calmodulin regulation

Spectral Compatibility with Standard FITC/GFP Filter Sets: OMF Excitation/Emission at 485/525 nm Enables Direct Integration Without Hardware Modification

The O-methylfluorescein fluorophore generated from OMF or OMFP exhibits excitation maximum at 485 nm and emission maximum at 525 nm , aligning perfectly with standard FITC/GFP filter cubes (Ex 450–490 nm, Em 500–550 nm) on fluorescence microscopes, plate readers, and flow cytometers. In contrast, halogenated fluorescein analogs such as Oregon Green 488 (Ex ~496 nm, Em ~524 nm) require modified excitation filters for optimal efficiency, while 2′,7′-dichlorofluorescein exhibits a red-shifted emission (~530 nm) that bleeds into PE channels . This spectral positioning means OMF can be adopted without hardware reconfiguration, reducing procurement friction for laboratories with installed FITC infrastructure.

fluorescence microscopy flow cytometry high-content screening instrument compatibility multi-parameter detection

High-Value Application Scenarios Where 3-O-Methylfluorescein Outperforms General-Purpose Fluorescein Probes


CYP2C19-Specific High-Throughput Inhibition Screening in Preclinical Drug Discovery

Using 1 μM OMF with 2 μM sulfaphenazole (a CYP2C9 inhibitor), a fluorometric CYP2C19 inhibition assay can be implemented in 96- or 384-well format with a 485/525 nm readout, enabling IC50 determination for test compounds against CYP2C19 with minimal CYP2C9 interference [1]. This assay correlates strongly with conventional LC-MS/MS-based phenotyping (r² > 0.9 for 13 probe substrates) and eliminates the need for mass spectrometry infrastructure, making it suitable for contract research organizations and pharmaceutical lead optimization programs where CYP2C19 pharmacogenomic liability must be screened early [1].

Real-Time Continuous Fluorescent Monitoring of Plasma Membrane Ca²⁺-ATPase Activity and Ca²⁺ Transport Coupling

OMFP (50–100 μM) serves as a turn-on substrate for purified or membrane-bound PMCA, enabling continuous fluorescence recording of ATPase activity at 485/525 nm. Unlike pNPP, OMFP hydrolysis is coupled to Ca²⁺ translocation, allowing direct assessment of transport-competent enzyme conformations and calmodulin activation profiles [2]. This application is directly relevant to laboratories studying calcium homeostasis, cardiac glycoside mechanisms, or screening for PMCA modulators.

pH-Robust Fluorescent Tracer for Acidic Compartment Imaging and Endosomal Release Assays

With a phenolic pKa shifted to ~3.87, OMF retains >90% fluorescence intensity from pH 5.0 to 9.0, enabling quantitative fluorescence measurements in endosomes (pH 5.5–6.5) and lysosomes (pH 4.5–5.0) without the severe quenching observed with fluorescein (pKa 6.4) . This property supports intracellular trafficking studies, nanoparticle endosomal escape quantification, and pH-insensitive calibration of fluorescence-activated cell sorting (FACS) signals in heterogeneous cell populations.

Protein Phosphatase Activity Assays Using OMFP as a Universal Fluorogenic Substrate

OMFP (10–100 μM) is cleaved by protein phosphatase-5 (PP5c), alkaline phosphatase, and other phosphatases to release fluorescent OMF (Ex 480 nm/Em 540 nm), providing a homogeneous, real-time readout compatible with high-throughput screening for phosphatase inhibitors [3]. This substrate pairs well with the widely adopted 480/540 nm filter set and delivers signal-to-background ratios >50:1 under optimized conditions.

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